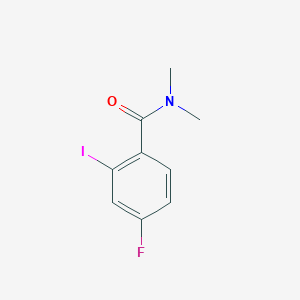4-Fluoro-2-iodo-N,N-dimethylbenzamide
CAS No.:
Cat. No.: VC13567670
Molecular Formula: C9H9FINO
Molecular Weight: 293.08 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C9H9FINO |
|---|---|
| Molecular Weight | 293.08 g/mol |
| IUPAC Name | 4-fluoro-2-iodo-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 |
| Standard InChI Key | BTSBTFZYZCTKLS-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=C(C=C(C=C1)F)I |
| Canonical SMILES | CN(C)C(=O)C1=C(C=C(C=C1)F)I |
4-Fluoro-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula . It belongs to the benzamide family, characterized by a benzene ring substituted with functional groups. In this compound, the benzene ring is modified with fluorine and iodine at the 4 and 2 positions, respectively, while the amide nitrogen is dimethylated. These substitutions impart unique chemical and physical properties to the molecule, making it a subject of interest in organic synthesis, biological studies, and pharmaceutical research.
Synthetic Route
The synthesis typically involves iodination of a precursor compound, such as 4-fluoro-N,N-dimethylbenzamide. The reaction proceeds via electrophilic aromatic substitution (EAS), where iodine is introduced at the ortho position relative to the fluorine atom.
Reaction Conditions:
-
Reagents: Iodine () and an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite).
-
Solvent: Organic solvents like acetonitrile or dichloromethane.
-
Temperature: Mild conditions (room temperature or slightly elevated).
Reaction Mechanism
-
Activation of iodine by the oxidizing agent.
-
Electrophilic attack on the benzene ring at the ortho position relative to fluorine.
-
Formation of the final product after deprotonation.
Industrial Scale Considerations
While industrial-scale production methods are not well-documented, scaling up would involve optimizing reaction conditions for yield and purity. Techniques like recrystallization or chromatography may be employed for purification.
Organic Synthesis
4-Fluoro-2-iodo-N,N-dimethylbenzamide serves as a versatile building block in organic chemistry:
-
Used in coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) due to its iodine substituent.
-
Facilitates the synthesis of complex molecules.
Biological Studies
The compound's unique structure allows it to interact with biomolecules, making it useful for:
-
Studying enzyme inhibition mechanisms.
-
Investigating protein-ligand interactions.
Pharmaceutical Research
Research into its potential as a pharmaceutical intermediate includes:
-
Development of new drug candidates with improved efficacy.
-
Exploration of its role in modulating biological pathways.
Specialty Chemicals
The compound may be utilized in creating materials with specific electronic or steric properties.
Mechanistic Insights
The reactivity of 4-Fluoro-2-iodo-N,N-dimethylbenzamide is influenced by:
-
Fluorine Substitution: Enhances electron-withdrawing effects, increasing electrophilicity at adjacent positions.
-
Iodine Substitution: Provides a reactive site for cross-coupling reactions due to its ability to form stable intermediates.
In biological systems, the compound may act by binding to enzymes or receptors, altering their activity through steric hindrance or electronic interactions.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 4-Fluoro-N,N-dimethylbenzamide | Lacks iodine; reduced reactivity in coupling reactions. |
| 2-Iodo-N,N-dimethylbenzamide | Lacks fluorine; altered electronic properties and reduced versatility in synthesis applications. |
| 4-Fluoro-2-chloro-N,N-dimethylbenzamide | Chlorine substitution instead of iodine; different steric effects and reactivity profile in reactions. |
The combination of fluorine and iodine atoms makes this compound uniquely suited for specific synthetic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume